2-(2-Bromoethoxy)benzonitrile
Description
2-(2-Bromoethoxy)benzonitrile is a benzonitrile derivative featuring a bromoethoxy (–OCH₂CH₂Br) substituent at the ortho position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. For instance, derivatives of 2-(2-bromoethoxy)benzaldehyde (structurally analogous to this compound) are key precursors in synthesizing saturated oxazepines via condensation with ethylenediamine . The bromoethoxy group’s reactivity as a leaving group facilitates nucleophilic substitutions, making this compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-bromoethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYDQVQJFGGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59825-56-8 | |
| Record name | 2-(2-bromoethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethoxy)benzonitrile can be synthesized through the reaction of 2-hydroxybenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the bromoethoxy linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
Organic Synthesis
2-(2-Bromoethoxy)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new chemical bonds. This property is particularly useful in developing pharmaceuticals and agrochemicals.
Biological Studies
The compound has been investigated for its biological activity, particularly as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 plays a crucial role in cellular processes like metabolism and gene expression. Inhibition of this enzyme can lead to significant alterations in cellular signaling pathways, notably the Wnt signaling pathway.
| Activity Type | Target Organism/Process | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Significant activity against Gram-positive bacteria | |
| Anticancer | Cancer Cell Lines | Reduced proliferation | |
| Synergistic Activity | Various Bacteria | Enhanced efficacy with combinations |
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant effectiveness against Gram-positive bacteria while showing minimal effects on Gram-negative strains.
Cancer Research
Research demonstrated that compounds similar to this compound exhibit anticancer properties through GSK-3 inhibition. In vitro studies showed that treatment with this compound led to reduced proliferation rates in cancer cell lines, indicating its potential utility in cancer therapy.
Synergistic Effects
In combination studies with other antimicrobial agents, this compound displayed synergistic effects that enhanced overall efficacy against resistant bacterial strains. This finding suggests its potential role in developing more effective antimicrobial treatments.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a versatile building block in organic synthesis makes it valuable for industrial applications, including the formulation of cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group can participate in substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Benzonitrile Derivatives with Halogenated Alkoxy Groups
4-Bromo-2-(2-methoxyethoxy)benzonitrile (CAS 1364487-15-9):
5-Bromo-2-octyloxybenzonitrile (CAS 121554-16-3):
Benzonitrile Derivatives with Hydroxy or Triazole Substituents
5-Bromo-2-hydroxybenzonitrile :
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :
- Substituent : Triazole and chlorophenyl groups.
- Biological Activity : IC₅₀ values of 27.1 ± 1.2 µg/ml (MCF-7) and 14.5 ± 2.1 µg/ml (MDA-MB-231) against breast cancer cell lines .
- Key Differences : The triazole moiety enhances cytotoxic activity compared to bromoethoxy derivatives, likely due to improved target binding.
Solubility and Stability
- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms infinite chains via O–H⋯N interactions (O⋯N distance: ~2.81 Å), enhancing crystalline stability . In contrast, bromoethoxy derivatives lack hydrogen-bond donors, relying on van der Waals interactions.
- Lipophilicity : Alkoxy chain length inversely correlates with aqueous solubility. For example, 5-bromo-2-octyloxybenzonitrile is highly lipophilic (logP > 4), whereas 2-(2-bromoethoxy)benzonitrile has moderate logP (~2.5) due to its shorter chain.
Biological Activity
2-(2-Bromoethoxy)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of a bromine atom and an ether linkage, suggests possible interactions with biological systems. This article aims to compile and analyze the available data on the biological activity of this compound, including its effects in various biological assays, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 226.07 g/mol
- Structural Features : The compound features a benzonitrile moiety with a bromoethoxy substituent, which may influence its solubility and reactivity in biological environments.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to enhance the efficacy of antibiotics against various pathogens .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. It was found to demonstrate significant toxicity towards certain cell lines, indicating a potential for use in cancer research or as a lead compound for further development .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar functional groups often interact with cellular membranes or specific protein targets, leading to disruption of cellular processes .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Synergy
In a recent study, researchers evaluated the synergistic effects of this compound when combined with standard antibiotics. The findings indicated that this compound could potentiate the activity of certain antibiotics against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance .
Cytotoxicity Assessment
A detailed cytotoxicity assessment was conducted using various cancer cell lines. The results demonstrated that this compound exhibited a dose-dependent cytotoxic effect, with IC values indicating significant potency compared to control groups. This positions the compound as a candidate for further investigation in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
